molecular formula C23H26ClN5O2 B15100689 N-(6-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide

N-(6-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide

Cat. No.: B15100689
M. Wt: 439.9 g/mol
InChI Key: RPBAXCSNSXYLRK-UHFFFAOYSA-N
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Description

N-(6-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 8-chloro-1H-carbazole and pyrazine-2-carboxylic acid. The synthesis may involve:

    Amidation: Formation of an amide bond between the carboxylic acid group of pyrazine-2-carboxylic acid and an amine group.

    Chlorination: Introduction of the chlorine atom into the carbazole ring.

    Coupling Reactions: Formation of the final compound through coupling reactions under specific conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(6-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Interference with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-((8-chloro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide: A closely related compound with similar structure and properties.

    N-(6-((8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide: Another derivative with a bromine atom instead of chlorine.

Uniqueness

N-(6-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. Its unique structure may confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C23H26ClN5O2

Molecular Weight

439.9 g/mol

IUPAC Name

N-[6-[(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl]pyrazine-2-carboxamide

InChI

InChI=1S/C23H26ClN5O2/c24-17-8-4-6-15-16-7-5-9-18(22(16)29-21(15)17)28-20(30)10-2-1-3-11-27-23(31)19-14-25-12-13-26-19/h4,6,8,12-14,18,29H,1-3,5,7,9-11H2,(H,27,31)(H,28,30)

InChI Key

RPBAXCSNSXYLRK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CCCCCNC(=O)C4=NC=CN=C4

Origin of Product

United States

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